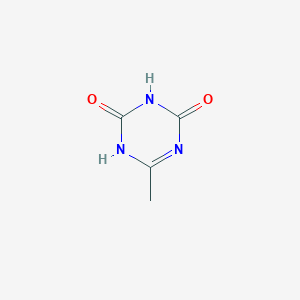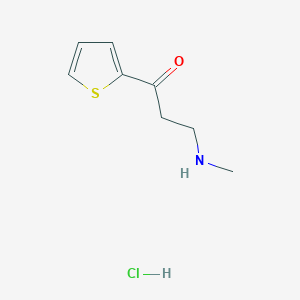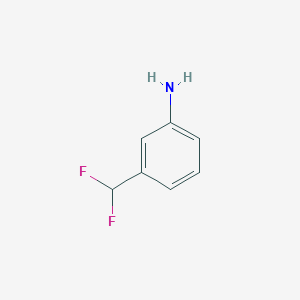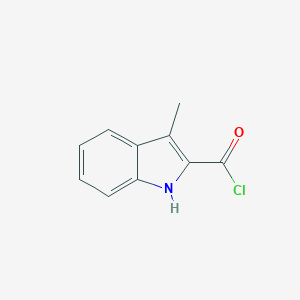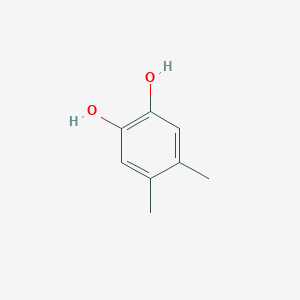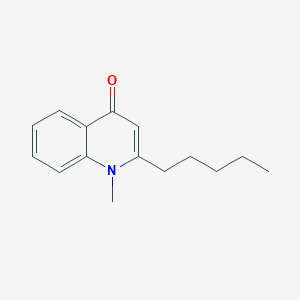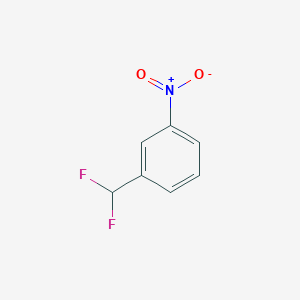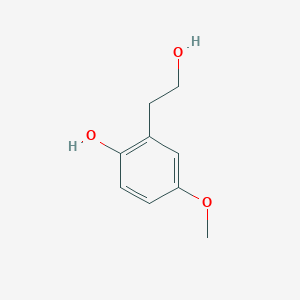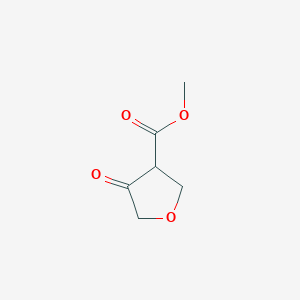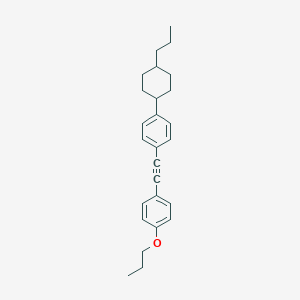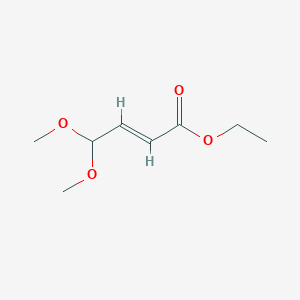
(E)-Ethyl 4,4-dimethoxybut-2-enoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate and related compounds involves several key reactions, including hydrogenation, cycloaddition, and biohydrogenation processes. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate proceeds via sequential hydrogenation of CO and CC bonds, which is highly sensitive to the reaction temperature, yielding high enantioselectivity (Meng, Zhu, & Zhang, 2008). Another example is the regio- and stereospecific cycloaddition of metallo-azomethine ylides to ethyl (E)-4,4,4-trifluorobut-2-enoate, leading to the synthesis of substituted trifluoromethylpyrrolidines (Bonnet‐Delpon, Chennoufi, & Rock, 2010).
Molecular Structure Analysis
The molecular structure of derivatives of (E)-Ethyl 4,4-dimethoxybut-2-enoate has been elucidated using various techniques, including X-ray diffraction. The crystal structure of a related compound, 4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo [8.8.0.02,7.013,18] octadeca-2(7),13,15,17-tetraene-3,5,11-trione 2-ethoxyphenyl (2E)-but-2-enoate, has been determined, revealing detailed insights into its geometric configuration (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).
Chemical Reactions and Properties
(E)-Ethyl 4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including biohydrogenation by Saccharomyces cerevisiae, demonstrating the compound's versatility as a synthetic intermediate. The biohydrogenation process highlights its utility in preparing bifunctional chiral synthons, revealing its significance in organic synthesis (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987).
Physical Properties Analysis
The physical properties of (E)-Ethyl 4,4-dimethoxybut-2-enoate and its derivatives, including solubility, melting point, and boiling point, are critical for their application in synthetic pathways. However, detailed studies specifically focusing on the physical properties of this compound were not directly found in the search, suggesting a gap in the literature that future research could address.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of (E)-Ethyl 4,4-dimethoxybut-2-enoate, play a crucial role in its applications in organic synthesis. For example, the synthesis and corrosion inhibition performance of a derivative, Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate, on carbon steel in pickling acids, demonstrate the compound's utility in applied chemistry fields (El-Lateef, Abdallah, & Ahmed, 2019).
Wissenschaftliche Forschungsanwendungen
Biohydrogenation and Bifunctional Chiral Synthons
(E)-Ethyl 4,4-dimethoxybut-2-enoate has been involved in biohydrogenation processes using fermenting Saccharomyces cerevisiae (baker's yeast), indicating its utility in the preparation of useful bifunctional chiral synthons. The stereochemical aspects of this reaction highlight the selective substrate preferences of yeast, which prefer the (Z)-isomer of the compound for biohydrogenation. The study provides insights into the stereochemistry of biohydrogenation and the preparation of chiral compounds for various applications (Ferraboschi et al., 1987).
Cycloaddition and Trifluoromethylpyrrolidines
The compound has also been used in regio- and stereospecific cycloaddition with metallo-azomethine ylides, forming trifluoromethylpyrrolidines with excellent yields. This methodology underscores the compound's role in synthesizing various substituted trifluoromethylpyrrolidines, expanding its applications in chemical synthesis and potentially in the development of pharmaceuticals and other materials (Bonnet-Delpon et al., 2010).
Sequential Hydrogenation and Chiral Compounds
The sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate has been achieved with high enantioselectivity. This process demonstrates the compound's potential in the synthesis of chiral compounds, with the hydrogenation proceeding via a sequential hydrogenation of CO and CC bonds. The resultant chiral compounds could find applications in various chemical and pharmaceutical processes (Meng et al., 2008).
Safety And Hazards
The safety and hazards associated with “(E)-Ethyl 4,4-dimethoxybut-2-enoate” are not known due to the lack of available research on this specific compound.
Zukünftige Richtungen
The future directions for research on “(E)-Ethyl 4,4-dimethoxybut-2-enoate” could include a detailed study of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and its potential applications.
Please note that the information provided here is based on the available research and may not be fully accurate or complete. Further research and experimentation are needed to confirm these findings.
Eigenschaften
IUPAC Name |
ethyl (E)-4,4-dimethoxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJFJKWVNTUKV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552473 | |
| Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 4,4-dimethoxybut-2-enoate | |
CAS RN |
114736-25-3 | |
| Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

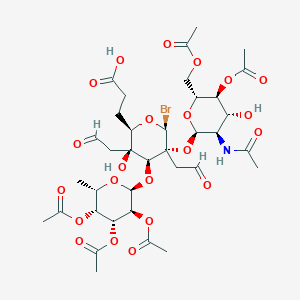
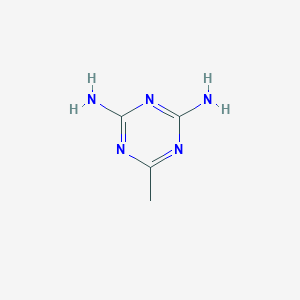
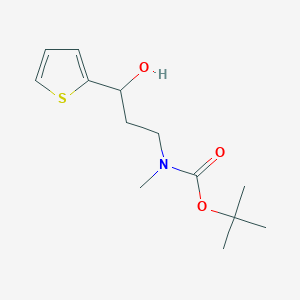
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
